3-(Difluoromethyl)phenol
Overview
Description
3-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to the third position of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of difluoromethylquinones.
Reduction: Formation of 3-methylphenol.
Substitution: Formation of halogenated difluoromethylphenols.
Scientific Research Applications
3-(Difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic the properties of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)phenol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
3-Methylphenol: Contains a methyl group (-CH3) instead of a difluoromethyl group.
3-Chloromethylphenol: Contains a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.
Comparison: 3-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form hydrogen bonds. This makes it a valuable compound in drug design and other applications where these properties are advantageous .
Properties
IUPAC Name |
3-(difluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSDTIXPRXFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377789 | |
Record name | 3-DIFLUOROMETHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405196-14-7 | |
Record name | 3-DIFLUOROMETHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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